N-[4-chloro-6-methyl-5-(3-methylbutyl)pyrimidin-2-yl]acetamide
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Overview
Description
N-(4-Chloro-5-isopentyl-6-methylpyrimidin-2-yl)acetamide is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes a chloro group, an isopentyl chain, and a methyl group attached to a pyrimidine ring, along with an acetamide functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-5-isopentyl-6-methylpyrimidin-2-yl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4-chloro-6-methylpyrimidine.
Introduction of the Isopentyl Group: The isopentyl group is introduced via an alkylation reaction using an isopentyl halide under basic conditions.
Acetylation: The final step involves the acetylation of the amino group on the pyrimidine ring using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of N-(4-Chloro-5-isopentyl-6-methylpyrimidin-2-yl)acetamide may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above but optimized for efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-5-isopentyl-6-methylpyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of oxidized pyrimidine derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-(4-Chloro-5-isopentyl-6-methylpyrimidin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Chloro-5-isopentyl-6-methylpyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. The chloro and isopentyl groups may facilitate binding to enzymes or receptors, while the acetamide group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chloro-6-methylpyrimidin-2-yl)acetamide: Lacks the isopentyl group, which may affect its biological activity.
N-(4-Chloro-5-isopentylpyrimidin-2-yl)acetamide: Lacks the methyl group, potentially altering its reactivity and binding properties.
N-(4-Chloro-5-isopentyl-6-methylpyrimidin-2-yl)propionamide: Has a propionamide group instead of an acetamide group, which may influence its chemical and biological properties.
Uniqueness
N-(4-Chloro-5-isopentyl-6-methylpyrimidin-2-yl)acetamide is unique due to the combination of its chloro, isopentyl, and methyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
17001-92-2 |
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Molecular Formula |
C12H18ClN3O |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
N-[4-chloro-6-methyl-5-(3-methylbutyl)pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C12H18ClN3O/c1-7(2)5-6-10-8(3)14-12(15-9(4)17)16-11(10)13/h7H,5-6H2,1-4H3,(H,14,15,16,17) |
InChI Key |
HPEVCWMJJBRAEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC(=O)C)Cl)CCC(C)C |
Origin of Product |
United States |
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